Product packaging for Diethyl(2-fluoroethyl)amine(Cat. No.:)

Diethyl(2-fluoroethyl)amine

Cat. No.: B13151067
M. Wt: 119.18 g/mol
InChI Key: MSPKPLPEMDTDDF-UHFFFAOYSA-N
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Description

Diethyl(2-fluoroethyl)amine is a chemical compound of interest in advanced organic and pharmaceutical research. As a fluorine-containing amine, it serves as a versatile building block for the synthesis of more complex molecules. The incorporation of a fluorine atom into a target compound is a common strategy in medicinal chemistry and drug design, as it can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. In research settings, this compound is primarily valued as a key intermediate. It can be used to introduce the 2-fluoroethylamine moiety into lead structures, potentially for the development of novel active compounds. Related fluorinated amines are recognized for their utility as fluorinating agents, capable of converting alcohols to alkyl fluorides, a fundamental transformation in synthetic organic chemistry . Researchers utilize this compound and its analogs in exploring new synthetic pathways and creating fluorinated analogs of biologically active molecules for structure-activity relationship (SAR) studies. Handling this reagent requires proper safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14FN B13151067 Diethyl(2-fluoroethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14FN

Molecular Weight

119.18 g/mol

IUPAC Name

N,N-diethyl-2-fluoroethanamine

InChI

InChI=1S/C6H14FN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3

InChI Key

MSPKPLPEMDTDDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCF

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of Diethyl 2 Fluoroethyl Amine

Mechanistic Studies of Carbon-Fluorine Bond Reactivity in Fluoroethylamines

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation and cleavage are of significant interest. rsc.org In the context of fluoroethylamines, the reactivity of the C-F bond is influenced by the presence of the neighboring amino group.

Investigation of Neighboring Group Effects in 2-Fluoroethylamine Systems

The amino group in 2-fluoroethylamine and its derivatives can act as an intramolecular nucleophile, participating in the displacement of the fluoride (B91410) ion. This phenomenon, known as neighboring group participation or anchimeric assistance, can significantly accelerate reaction rates. umn.edu The nitrogen atom can attack the carbon atom bearing the fluorine, forming a three-membered ring intermediate known as an aziridinium (B1262131) ion. researchgate.net This intramolecular cyclization is often more favorable than intermolecular reactions, leading to enhanced reactivity at the C-F bond. The effectiveness of this neighboring group participation is dependent on the conformation of the molecule, with the anti-periplanar arrangement of the amino group and the fluorine atom being optimal for this type of reaction.

Studies on related systems, such as the hydrolysis of alkoxydisiloxanes and carbodisiloxanes with tethered tertiary amide or amine groups, have demonstrated that the presence of a nearby functional group can significantly impact the rate of bond cleavage. umn.edu Computational studies have often correlated well with experimental data in these systems. umn.edu

Aziridinium Ion Formation and Ring-Opening Kinetics in Fluoroethylamines

The regioselectivity of the ring-opening reaction, meaning which of the two carbon atoms of the aziridinium ring is attacked, is influenced by both electronic and steric factors. nih.govsemanticscholar.org Attack at the less substituted carbon is generally favored (kinetic control), but the nature of the substituents on the ring and the incoming nucleophile can alter this preference. nih.gov For instance, the reaction of a methylated aziridinium ion with different nucleophiles can proceed via different pathways depending on the substituents. nih.gov

The stability of the aziridinium ion itself can be influenced by the substituents on the nitrogen and carbon atoms. rsc.org For example, stable aziridinium ions have been generated from enantiomerically pure 2-substituted 1-phenylethyl-aziridine and subsequently reacted with various nucleophiles in a regio- and stereoselective manner. rsc.org

Influence of Fluorine Substitution on Amine Reactivity Profiles

The introduction of a fluorine atom can have a profound effect on the reactivity of an amine. nih.gov The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can significantly alter the properties of the molecule. acs.org

This electron-withdrawing effect generally decreases the basicity of the amine. For example, the pKa of 2-fluoroethylamine is lower than that of ethylamine, indicating it is a weaker base. nih.gov This is due to the fluorine atom pulling electron density away from the nitrogen, making its lone pair less available for protonation.

Conformational Dynamics and Stereoelectronic Effects in Fluoroethylamines

The three-dimensional structure and conformational preferences of fluoroethylamines play a critical role in their reactivity. These preferences are governed by a combination of steric and stereoelectronic effects.

Gauche Effect in Fluoroethylammonium Systems

A key stereoelectronic interaction in 1,2-disubstituted ethanes containing electronegative atoms is the "gauche effect," where the gauche conformation is more stable than the anti conformation. wikipedia.org This effect is particularly prominent in fluoroethylammonium systems. nih.govnih.gov The preference for the gauche conformation, where the positively charged nitrogen and the electronegative fluorine are in close proximity, is attributed to a combination of stabilizing interactions. nih.govnih.gov

These interactions include:

Hyperconjugation: Donation of electron density from a C-H σ bonding orbital to the C-F σ* antibonding orbital. wikipedia.org

Electrostatic attraction: Favorable interaction between the positively charged nitrogen and the partially negatively charged fluorine atom. nih.govnih.gov

Intramolecular hydrogen bonding: In some cases, a weak hydrogen bond can form between an N-H proton and the fluorine atom. nih.gov

Studies on 2,2-difluoroethylamine (B1345623) hydrochloride have shown a "double gauche effect," where the ammonium (B1175870) group is gauche to both fluorine atoms, with electrostatic attraction being the predominant stabilizing force. nih.govnih.gov

Intramolecular Interactions and Conformational Preferences

For example, in fluorinated piperidine (B6355638) derivatives, the conformational equilibrium is influenced by charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net Understanding these interactions is crucial for predicting the three-dimensional structure and, consequently, the reactivity of these molecules. researchgate.net

Stability and Degradation Pathways of Fluoroethylamines

The stability of fluoroethylamines is largely dictated by the strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, which imparts considerable thermal and chemical stability to fluorinated compounds. nih.gov Consequently, these compounds can be resistant to degradation. nih.gov However, under specific conditions, they can undergo degradation through processes such as defluorination and molecular rearrangements.

Analysis of Defluorination Processes

Defluorination, the cleavage of the C-F bond, is a critical step in the degradation of fluoroethylamines. Due to the high energy of this bond, defluorination processes often require significant energy input or specific chemical environments.

Reductive Defluorination: One of the primary methods for breaking the C-F bond is through reductive processes. nih.gov These methods involve the transfer of electrons to the organofluorine compound, leading to the expulsion of a fluoride ion. Various reductive systems have been explored for the decomposition of highly fluorinated compounds like per- and polyfluoroalkyl substances (PFAS), and the principles are applicable to simpler fluoroethylamines. nih.gov

Key reductive defluorination approaches include:

Solvated Electrons: Historically, dissolving alkali metals like lithium or sodium in liquid ammonia (B1221849) was used to generate solvated electrons, which are potent reducing agents capable of cleaving C-F bonds. mdpi.com

Chemical Reductants: Other methods use reagents like sodium naphthalenide in ether solvents to reduce health risks associated with liquid ammonia. mdpi.com

Electrochemical Methods: Electrochemical approaches have gained attention for their efficiency. researchgate.net By applying a negative potential to an electrode, electrons can be directly transferred to the fluorinated molecule, initiating degradation. Quantum calculations on PFAS degradation show that these processes are complex and dependent on the applied electrode potential. researchgate.net

Mechanochemistry: This technique involves using mechanical force (e.g., ball milling) to induce chemical reactions. It has shown potential for the reductive defluorination of fluorinated pollutants. nih.gov

Enzymatic Defluorination: Certain microorganisms have evolved enzymes, known as dehalogenases, that can catalyze the cleavage of carbon-halogen bonds. Studies on dehalogenases from Delftia acidovorans have shown activity against small fluorinated compounds. nih.gov The mechanism often involves a catalytic triad (B1167595) of amino acids (e.g., Asp-His-Asp) that facilitates a nucleophilic attack on the carbon atom bearing the fluorine, displacing the fluoride ion. nih.gov However, the efficiency of these enzymes can be significantly lower for compounds with multiple fluorine substitutions on the same carbon, as the C-F bond strength increases with the degree of fluorination. nih.gov

MethodReagents/ConditionsKey Features
Solvated Electrons Alkali metals (Li, Na) in liquid ammoniaHighly effective but uses hazardous materials. mdpi.com
Chemical Reductants Sodium naphthalenide in THFAn alternative to liquid ammonia with reduced health risks. mdpi.com
Electrochemical Reduction Applied negative potential at an electrodeEfficient, chemical-free, and modular process. researchgate.net
Mechanochemistry Ball milling, mechanical forceA sustainable approach for pollutant degradation. nih.gov
Enzymatic Defluorination Dehalogenase enzymesEnvironmentally friendly but can have low efficiency. nih.gov

Rearrangement Reactions in Fluoroethylamine Derivatives

A rearrangement reaction involves the migration of an atom or group within a molecule, resulting in a structural isomer of the original compound. wiley-vch.dethermofisher.com These reactions are fundamental in organic synthesis and can be observed in derivatives of fluoroethylamines, particularly when other functional groups are present that can facilitate such transformations.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While classic examples involve diaryl ethers or sulfonamides, the underlying principle can be applied to suitably structured amine derivatives. nih.gov Recent research has shown that sulfinamides are effective substrates for Smiles rearrangements, proceeding under mild, metal-free conditions to form diarylamines. nih.gov A hypothetical fluoroethylamine derivative containing an appropriate aromatic system and a sulfinamide group could potentially undergo this type of rearrangement. The reaction is valued for its ability to construct sterically hindered systems that are difficult to access through other methods. nih.gov

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide, typically under acidic conditions. libretexts.org For a derivative of a fluoroethylamine to undergo this reaction, it would first need to be converted into a ketone, which is then reacted with hydroxylamine (B1172632) to form the oxime intermediate. The subsequent acid-catalyzed rearrangement involves the migration of a group anti-periplanar to the oxime's hydroxyl group. libretexts.org The presence of the fluoroethyl group could influence the migratory aptitude of the adjacent groups.

Other Potential Rearrangements:

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. If a derivative of diethyl(2-fluoroethyl)amine were to contain a primary amide function, it could undergo a Hofmann rearrangement using reagents like bromine and a strong base. thermofisher.com

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement converts an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine. thermofisher.com This provides another pathway for altering the carbon skeleton of a fluoroethylamine derivative.

Structural Elucidation and Computational Analysis of Diethyl 2 Fluoroethyl Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of Diethyl(2-fluoroethyl)amine by probing the interactions of the molecule with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide unambiguous evidence of its structure.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. The spectrum of this compound is expected to show distinct signals for the ethyl and fluoroethyl groups. The ethyl groups would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The fluoroethyl group would exhibit more complex splitting patterns due to coupling with both adjacent protons and the fluorine atom. The methylene group attached to the nitrogen (N-CH₂-) would appear as a triplet of triplets, while the methylene group attached to the fluorine (F-CH₂-) would be a triplet of doublets.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. docbrown.info The spectrum would show four signals corresponding to the four non-equivalent carbon atoms. The presence of the electronegative fluorine atom causes a significant downfield shift for the adjacent carbon (C-F) and a smaller downfield effect on the carbon bonded to the nitrogen (C-N). Based on data for similar compounds like ethylamine, the carbon atoms of the ethyl groups would have characteristic shifts, with the carbon adjacent to the nitrogen appearing at a lower field than the terminal methyl carbon. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds This table is interactive. Click on the headers to sort.

Compound Carbon Atom Predicted Chemical Shift (δ, ppm)
This compound -C H₂-F ~80-85
This compound N-C H₂-CF ~50-55
This compound N-C H₂-CH₃ ~45-50
This compound -C H₃ ~12-15
Ethylamine docbrown.info -CH₂-NH₂ 35.9
Ethylamine docbrown.info -CH₃ 17.7
Diethylamine (B46881) spectrabase.com -CH₂- 47.6

Note: Predicted values for this compound are estimates based on data from analogous compounds.

¹⁹F NMR spectroscopy would show a single signal, likely a triplet of triplets, due to coupling with the protons on the adjacent two methylene groups, confirming the presence of the C-F bond.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. researchgate.netresearchgate.net The IR spectrum of this compound would be characterized by several key absorption bands that confirm its functional groups.

The most prominent features would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the ethyl groups. researchgate.net

C-N Stretching: A medium to weak absorption band typically found in the 1100-1350 cm⁻¹ range, characteristic of the carbon-nitrogen bond in amines. researchgate.net

C-F Stretching: A strong and distinct absorption band in the 1000-1100 cm⁻¹ region, which is definitive for the carbon-fluorine single bond.

C-H Bending: Vibrations for the CH₂ and CH₃ groups would appear in the 1350-1480 cm⁻¹ region.

The IR spectrum of the related compound N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine is used to confirm its identity via FTIR analysis, highlighting the utility of this technique in identifying compounds with similar functional groups. thermofisher.com

Table 2: Characteristic Infrared Absorption Bands This table is interactive. Click on the headers to sort.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Alkyl CH₂, CH₃ 2850-3000 Strong
C-H Bend Alkyl CH₂, CH₃ 1350-1480 Medium
C-N Stretch Tertiary Amine 1100-1350 Medium-Weak

X-ray Crystallographic Studies of Fluoroethylammonium Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgnumberanalytics.com While a crystal structure for this compound in its free base form is not available, analysis would typically be performed on a stable crystalline salt, such as Diethyl(2-fluoroethyl)ammonium hydrochloride or bromide.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org This analysis provides a detailed electron density map from which atomic positions can be determined with high precision. For a salt of this compound, X-ray crystallography would reveal:

Precise Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-N, C-F, C-H, N-H) and the angles between them.

Molecular Conformation: The preferred solid-state conformation of the molecule, including the dihedral angles along the N-C-C-F backbone. This would show whether the molecule adopts a gauche or trans conformation in the crystal lattice.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, detailing crucial non-covalent interactions. In the case of an ammonium (B1175870) salt, this would prominently feature hydrogen bonds between the ammonium proton (N⁺-H) and the halide counter-ion (e.g., Cl⁻ or Br⁻), as well as potential weaker C-H···F or C-H···anion interactions. researchgate.net

Studies on related crystalline materials, such as fluorinated organic compounds and other ammonium salts, demonstrate the power of this technique to elucidate detailed structural features that govern the physical and chemical properties of the substance. researchgate.netresearchgate.netresearchgate.net

Theoretical Chemistry Approaches

Computational chemistry provides deep insights into the molecular properties of this compound, complementing experimental data by modeling its structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energy of molecules. researchgate.net It is particularly useful for studying the conformational landscape of flexible molecules like this compound. The molecule can exist in several different spatial arrangements, or conformers, due to rotation around its single bonds, particularly the C-C bond of the fluoroethyl group.

The two primary conformers are the gauche and trans forms, defined by the N-C-C-F dihedral angle. DFT calculations can predict the relative energies of these conformers, identifying the most stable (lowest energy) geometry. For the related molecule 2-fluoroethylamine, detailed computational studies have shown that there are five possible conformers, with the gauche conformers being more stable than the trans conformers. researchgate.net The most stable conformer, Gg', was found to be lower in energy than the next most stable conformer, Gt, by a small enthalpy difference. researchgate.net This preference for a gauche arrangement is attributed to stabilizing hyperconjugative interactions. Similar calculations for this compound would be expected to show a preference for gauche conformers.

Table 3: Calculated Relative Enthalpies of 2-Fluoroethylamine Conformers This table is interactive. Click on the headers to sort.

Conformer Description (NCCF, Lone Pair) Relative Enthalpy (kJ/mol) Ambient Temperature Population
Gg' Gauche, gauche 0.0 42 ± 4%
Gt Gauche, trans 0.74 ± 0.10 32 ± 1%
Tg Trans, gauche 3.14 ± 0.3 13 ± 1%
Tt Trans, trans 3.46 ± 0.5 5 ± 1%
Gg Gauche, gauche 6.24 ± 0.6 3 ± 1%

Data from a study on 2-fluoroethylamine, which serves as a model for the fluoroethyl moiety. researchgate.net

Molecular modeling and computational simulations are powerful tools for predicting the chemical reactivity of molecules without performing laboratory experiments. acs.orgprinceton.edu Techniques like ab initio molecular dynamics can simulate the behavior of molecules during a chemical reaction, mapping out the entire reaction pathway. chemrxiv.org

For this compound, such simulations could be used to investigate:

Reaction Mechanisms: To determine the step-by-step process of potential reactions, such as nucleophilic substitution at the carbon bearing the fluorine atom or elimination reactions.

Transition State Analysis: To identify the high-energy transition state structures that connect reactants to products.

Activation Energies: To calculate the energy barriers for potential reactions, providing a quantitative measure of reaction kinetics. nih.gov

These computational approaches allow for the exploration of complex reaction landscapes, including the discovery of unexpected products or reaction pathways, offering a predictive power that can guide experimental work. acs.org

Applications of Diethyl 2 Fluoroethyl Amine and Its Derivatives in Advanced Organic Synthesis and Chemical Biology Research

Utilization as Synthetic Intermediates and Building Blocks

The dual functionality of Diethyl(2-fluoroethyl)amine makes it a powerful intermediate for the synthesis of a diverse range of organic compounds. The nucleophilic diethylamino group readily participates in various bond-forming reactions, while the fluoroethyl group can be a key element in designing molecules with specific properties.

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and materials. This compound can serve as a key precursor for the synthesis of these important ring systems. The secondary amine functionality allows for its incorporation into heterocyclic frameworks through reactions such as condensation, cyclization, and multicomponent reactions.

For instance, the amine can react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocycles like pyrrolidines, piperidines, and their derivatives. The synthesis of such heterocycles can be achieved through catalytic dehydrative cyclization reactions. nih.govpitt.edu While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the general principles of amine chemistry strongly support its potential in this area. The fluorine atom on the ethyl group can modulate the reactivity of the amine and influence the stability and properties of the resulting heterocyclic products. The synthesis of various nitrogen-containing heterocycles often involves the reaction of amines with other functional groups to form the core ring structure. nih.gov

The concept of using molecular building blocks to create functional materials is a growing area of research. mdpi.comnih.gov For example, tripodal triptycene (B166850) assemblies have been used as supramolecular scaffolds to organize functional molecular units into highly ordered two-dimensional structures. nih.gov While this compound is a much simpler molecule, the principle of using a core unit to build larger, functional systems is applicable. The amine can be functionalized to introduce different chemical entities, leading to the creation of molecules with tailored biological activities or material properties.

Ligand Design and Modification in Chemical Probes

The development of specific ligands for biological targets is a cornerstone of chemical biology and drug discovery. The structural features of this compound make it and its close analogs attractive for the design and synthesis of ligands and chemical probes.

Schiff bases, which contain a carbon-nitrogen double bond, are an important class of ligands that can form stable complexes with a variety of metal ions. These complexes have shown a wide range of applications, including in catalysis and as biological mimics. researchgate.netsciforum.net While the direct synthesis of Schiff bases from this compound is not the primary route, a related compound, Diethyl(2-iodoethyl)amine hydroiodide, can be a valuable precursor. The iodo group is a good leaving group, allowing for nucleophilic substitution reactions to introduce other functionalities before or after Schiff base formation.

The general synthesis of Schiff base ligands involves the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov In this context, the diethylamino group of Diethyl(2-iodoethyl)amine could be modified or be part of a larger structure that undergoes Schiff base formation. The resulting ligands could then be used to form metal complexes with potential catalytic or biological activities.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. nih.gov This method is instrumental in drug design and for understanding the mechanism of action of bioactive molecules. nih.govmdpi.commdpi.com Derivatives of this compound can be subjected to molecular docking studies to evaluate their potential as inhibitors or modulators of specific biological targets.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the target protein. The binding affinity and the interactions between the ligand and the amino acid residues of the protein are then calculated. mdpi.commdpi.com For example, docking studies have been used to investigate the binding of novel compounds to targets like DNA gyrase and lanosterol (B1674476) 14α-demethylase. mdpi.com By systematically modifying the structure of this compound derivatives and performing docking studies, researchers can rationally design compounds with improved binding and potential therapeutic effects.

Target Protein Ligand Type Key Interactions Predicted Binding Affinity (kcal/mol) Reference
E. coli DNA GyraseThiazolidine DerivativeHydrogen bonding, hydrophobic interactions- mdpi.com
C. albicans Lanosterol 14α-demethylaseThiazolidine DerivativeInteraction with heme group- mdpi.com
5-HT2C ReceptorSchiff BaseHydrogen bonding, hydrophobic interactions- nih.gov
SARS-CoV-2 Main ProteasePyridazinone DerivativeHydrogen bonding-4.90 mdpi.com
MAO-BPyrrole-based Schiff Baseπ-π interactions, hydrophobic interactions-8.51 mdpi.com

Role in Radiotracer Development for Molecular Imaging Research

One of the most significant applications of this compound derivatives is in the field of molecular imaging, particularly in the development of radiotracers for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level in living subjects. researchgate.net

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into a biologically active molecule creates a radiotracer that can be administered to a patient and tracked using a PET scanner. The relatively long half-life of ¹⁸F (110 minutes) allows for its production at a cyclotron, synthesis into a radiotracer, and subsequent imaging. nih.gov

A notable example is the development of [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a radiotracer for melanoma imaging. researchgate.net This compound, a close derivative of this compound, has shown high uptake in melanoma tumors and rapid clearance from the body, leading to high-contrast images. The diethylaminoethyl side chain is a key component of this tracer, contributing to its pharmacokinetic properties.

Another important class of radiotracers is based on amino acids. O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a widely used PET tracer for imaging brain tumors. nih.gov While not a direct derivative of this compound, it highlights the importance of the fluoroethyl group in designing successful radiotracers. The fluoroethyl moiety is often used to introduce ¹⁸F into a molecule without significantly altering its biological activity.

The development of new PET tracers is an active area of research, with a focus on creating agents that can image a wide range of biological targets and diseases, including neuroinflammation and cardiovascular conditions. life-mi.com The versatility of the this compound scaffold makes it a promising platform for the development of novel ¹⁸F-labeled radiotracers for future applications in molecular imaging.

Radiotracer Target/Application Key Features Reference
[¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamideMelanoma ImagingHigh tumor uptake, rapid renal clearance researchgate.net
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Brain Tumor ImagingHigh tumor-to-brain ratio nih.gov
[¹⁸F]PI-2620Tau ImagingBinds to 3R/4R and 4R tau deposits life-mi.com
[¹⁸F]-GP1Thrombus ImagingBinds with high affinity to GPIIb/IIIa life-mi.com

Synthesis of [18F]-Labeled Tracers for Receptor Binding Studies

The introduction of the fluorine-18 ([18F]) isotope into biologically active molecules is a cornerstone of positron emission tomography (PET) tracer development. The 2-fluoroethyl group, and by extension derivatives of this compound, serve as valuable synthons in this context. A prevalent strategy for the synthesis of [18F]-labeled tracers involves the nucleophilic substitution of a suitable leaving group with [18F]fluoride. A particularly versatile and widely employed reagent for this purpose is 2-[18F]fluoroethyl tosylate ([18F]FETs). rsc.orgnih.gov This reagent can be readily prepared from ethylene (B1197577) glycol ditosylate and exhibits high reactivity towards various nucleophiles, including amines, phenols, and thiols, making it a key building block for a diverse range of PET radiopharmaceuticals. rsc.orgrsc.org

The general approach involves the initial production of [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron. openmedscience.comacs.org The aqueous [18F]fluoride is then typically trapped on an anion exchange cartridge, eluted, and dried azeotropically with the aid of a phase transfer catalyst like Kryptofix 2.2.2. and a base such as potassium carbonate. nih.gov The reactive [18F]fluoride is then used to displace the tosylate group from an ethylene glycol ditosylate precursor to form 2-[18F]fluoroethyl tosylate. nih.gov This intermediate can then be reacted with a precursor molecule containing a nucleophilic functional group, such as a primary or secondary amine, to yield the final [18F]-labeled tracer. rsc.org This two-step approach is often amenable to automation, which is crucial for the routine production of radiotracers in a clinical setting. openmedscience.comnih.gov

An exemplary application of this methodology is the synthesis of [18F]FDDNP, a PET tracer for imaging amyloid-beta plaques and neurofibrillary tangles in Alzheimer's disease. nih.govresearchgate.net The synthesis involves the radiofluorination of a tosyloxy precursor, 2-{6-(2,2-dicyano-1-methylvinyl)-2-naphthylamino}ethyl-4-methylbenzenesulfonate, using K[18F]/Kryptofix 2.2.2. nih.gov This reaction yields the desired [18F]FDDNP, which contains a (2-[18F]fluoroethyl)(methyl)amino moiety, in high radiochemical yields of 40-60%. nih.gov

The versatility of the [18F]fluoroethylation strategy has been demonstrated in the development of tracers for a variety of other receptor systems, including serotonin (B10506) 5-HT4 receptors, dopamine (B1211576) D2/3 receptors, and GABAA receptors. rsc.org For instance, [18F]fluoroethylated derivatives of benzodioxane have been synthesized as antagonists for the 5-HT4 receptor by reacting the corresponding piperidine (B6355638) precursor with 2-[18F]fluoroethyl tosylate. rsc.org Similarly, O-[18F]fluoroethylated derivatives of 2-aminomethylchromane have been developed as dopamine D2/3 receptor agonists. rsc.org

Below is a table summarizing examples of [18F]-labeled tracers synthesized using the 2-[18F]fluoroethylation approach for receptor binding studies.

TracerPrecursor TypeRadiochemical Yield (RCY)Target Receptor
[18F]FDDNPTosyloxy precursor with a secondary amine40-60%Amyloid-beta plaques and neurofibrillary tangles
[18F]Fluoroethylated FlumazenilHydroxyl precursor18-20% (overall)GABAA Receptor
O-[18F]Fluoroethyl Repaglinide DerivativeHydroxyl precursor with ester protection20% (overall)Pancreatic β-cell KATP channels
[18F]FE-FenoterolPhenolic precursor60% (based on [18F]FETs)β2 Receptor

Design Principles for Fluorinated Imaging Agents

The design of effective fluorinated imaging agents, including those derived from this compound, is guided by a set of key principles aimed at optimizing their in vivo performance for PET or 19F Magnetic Resonance Imaging (MRI). These principles address the physicochemical properties of the tracer, its biological behavior, and its interaction with the target of interest.

A fundamental consideration is the impact of fluorination on the biological activity of the parent molecule. The introduction of a fluorine atom or a fluoroalkyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its target. Therefore, the position and nature of the fluorine substituent must be carefully chosen to maintain or enhance the desired pharmacological profile.

For PET imaging with 18F, several factors are paramount:

Metabolic Stability: The C-F bond is generally strong, which can impart metabolic stability to the tracer. However, defluorination can occur in vivo, leading to the accumulation of free [18F]fluoride in the bone, which can obscure the specific signal from the target tissue. nih.gov Strategies to mitigate this include the careful selection of the fluorination site and, in some cases, isotopic substitution (e.g., deuterium (B1214612) for hydrogen) on the carbon bearing the fluorine, which can slow down metabolic processes. nih.gov

Lipophilicity: The imaging agent must possess appropriate lipophilicity to cross biological barriers, such as the blood-brain barrier for neuroreceptor imaging, while maintaining sufficient aqueous solubility for administration and to avoid non-specific binding to plasma proteins and other tissues. nih.gov The introduction of a fluoroethyl group can modulate the lipophilicity of a molecule.

Pharmacokinetics: The tracer should exhibit rapid uptake into the target tissue and fast clearance from non-target tissues to achieve a high target-to-background signal ratio within the imaging timeframe, which is dictated by the 109.8-minute half-life of 18F. ethz.ch

Specific Binding: The tracer must exhibit high affinity and selectivity for its intended biological target to ensure that the observed signal accurately reflects the density or activity of that target. nih.gov

For 19F MRI, which relies on the detection of the stable 19F isotope, a different set of design principles comes to the fore:

High Fluorine Content: The sensitivity of 19F MRI is inherently lower than that of proton MRI. To generate a detectable signal, imaging agents are often designed to contain a large number of magnetically equivalent fluorine atoms.

Chemical Equivalence: Having multiple fluorine atoms in chemically and magnetically equivalent environments results in a single, strong resonance peak, which simplifies signal detection and quantification.

Favorable Relaxivity: The longitudinal (T1) and transverse (T2) relaxation times of the fluorine nuclei are critical for imaging performance. Optimal relaxation properties can reduce image acquisition times and improve the signal-to-noise ratio.

Biocompatibility and Solubility: As with PET tracers, 19F MRI agents must be biocompatible and have sufficient solubility in aqueous media for in vivo applications. The high fluorine content in many 19F MRI probes can increase their hydrophobicity, posing a challenge for their formulation and delivery.

Q & A

Q. What synthetic methodologies are recommended for diethyl(2-fluoroethyl)amine, and how can purity be validated?

Methodological Answer: this compound can be synthesized via nucleophilic substitution, where 2-fluoroethylamine reacts with diethyl halides (e.g., diethyl bromide) under basic conditions. Key considerations include:

  • Reagent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Purification: Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines or halogenated byproducts.
  • Analytical Validation:
    • NMR Spectroscopy: Confirm structure via <sup>1</sup>H NMR (δ ~2.7–3.2 ppm for N-CH2 groups, δ ~4.5 ppm for F-CH2 splitting patterns).
    • Mass Spectrometry (MS): Molecular ion peak at m/z 135.1 ([M+H]<sup>+</sup>, C6H14FN<sup>+</sup>).
    • Elemental Analysis: Validate %C, %H, %N, and %F composition.

Q. What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile amine handling.
  • Storage: Keep in airtight, amber glass containers under inert gas (N2) at 2–8°C to prevent oxidation or hydrolysis.
  • Decontamination: Neutralize spills with dilute acetic acid (1–5% v/v) followed by absorbent materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the fluoroethyl substituent influence this compound’s bioactivity in tubulin inhibition studies?

Methodological Answer: The fluorine atom introduces electronegativity, altering electron density at the amine center and enhancing binding affinity to tubulin’s hydrophobic pockets. Key experimental approaches:

  • Structure-Activity Relationship (SAR): Compare IC50 values of this compound with non-fluorinated analogs (e.g., diethylamine) in microtubule polymerization assays.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to assess interactions with β-tubulin’s colchicine-binding site.
  • In Vivo Validation: Use fluorescence polarization assays to quantify tubulin stabilization/destabilization .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

  • Cross-Validation: Combine <sup>19</sup>F NMR (to confirm fluorinated moiety) with IR spectroscopy (N-H stretching ~3300 cm<sup>−1</sup>).
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3-substituted) to simplify <sup>1</sup>H NMR splitting patterns.
  • X-ray Crystallography: For crystalline derivatives, resolve ambiguities in bond angles/geometry .

Q. What strategies optimize this compound’s yield in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Reaction Monitoring: Use inline FTIR or HPLC to track intermediate formation (e.g., 2-fluoroethylamine intermediates).
  • Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to sequester water or HX (X = Br, Cl) during alkylation .

Critical Methodological Notes

  • Contradiction Analysis: Discrepancies in biological data (e.g., varying IC50 values across studies) may arise from assay conditions (pH, temperature) or solvent polarity effects. Always include positive/negative controls .
  • Fluorine-Specific Hazards: The fluoroethyl group increases volatility and toxicity compared to non-fluorinated analogs. Use gas detectors for workplace monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.